N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine

Catalog No.
S12876111
CAS No.
M.F
C26H46N4
M. Wt
414.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylami...

Product Name

N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine

IUPAC Name

N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine

Molecular Formula

C26H46N4

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C26H46N4/c1-3-9-25(10-4-1)29-19-7-17-27-21-23-13-15-24(16-14-23)22-28-18-8-20-30-26-11-5-2-6-12-26/h13-16,25-30H,1-12,17-22H2

InChI Key

HAKFGEFAVSVPJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCNCC2=CC=C(C=C2)CNCCCNC3CCCCC3

N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine is a complex organic compound characterized by its unique structure, which includes cyclohexyl groups and a propane-1,3-diamine backbone. This compound features multiple amine functionalities, making it a potential candidate for various chemical applications, particularly in medicinal chemistry and materials science. Its structural complexity allows for diverse interactions with biological systems, enhancing its significance in pharmaceutical research.

The chemical reactivity of N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine can be attributed to the presence of amine groups. These functionalities can participate in:

  • Acid-base reactions: The amines can act as bases, accepting protons from acids.
  • Nucleophilic substitutions: The nitrogen atoms can engage in nucleophilic attacks on electrophilic centers in various substrates.
  • Formation of coordination complexes: The compound may form complexes with metal ions due to the presence of lone pairs on the nitrogen atoms.

These reactions are essential for the compound's potential applications in drug development and catalysis.

Preliminary studies suggest that N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine exhibits notable biological activity. Its structure allows for interactions with various biological targets, potentially influencing:

  • Anticancer properties: Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Antimicrobial effects: The amine groups may enhance the compound's ability to disrupt microbial cell membranes.
  • Neuroprotective activity: Some derivatives of similar compounds are investigated for their roles in neuroprotection.

Further research is necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems.

The synthesis of N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine typically involves multi-step organic synthesis techniques. Common methods include:

  • Amine coupling reactions: Utilizing coupling agents to link cyclohexylamine derivatives with phenolic compounds.
  • Reductive amination: Converting ketones or aldehydes into amines through reaction with ammonia or primary/secondary amines in the presence of reducing agents.
  • Alkylation reactions: Introducing cyclohexyl groups via alkylation processes involving suitable alkyl halides and bases.

These methods allow for the construction of the compound's intricate structure while optimizing yield and purity.

N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing drugs targeting various diseases, including cancer and infections.
  • Materials Science: Its unique properties may be utilized in creating advanced materials, such as polymers or coatings with enhanced durability and functionality.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.

Interaction studies involving N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine focus on its binding affinity to biological targets such as enzymes and receptors. Techniques used include:

  • Molecular docking studies: To predict how the compound interacts with target proteins.
  • In vitro assays: To evaluate the biological effects of the compound on cell lines or isolated tissues.
  • Pharmacokinetic studies: To assess absorption, distribution, metabolism, and excretion (ADME) properties.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
CyclohexylamineSimple amineAntimicrobialBasic structure
4-Amino-N,N-dimethylbenzamideAromatic amineAnticancerLacks cyclohexane moiety
N,N-Diethyl-m-toluamide (DEET)Amine derivativeInsect repellentDifferent application focus
Propanediol diamine derivativesAliphatic aminesVaries widelyStructural simplicity

N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine's complex structure and multifunctional properties make it distinct among these compounds, particularly in its potential therapeutic applications.

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

414.37224748 g/mol

Monoisotopic Mass

414.37224748 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

Explore Compound Types